2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride
CAS No.: 1048343-51-6
Cat. No.: VC8200942
Molecular Formula: C11H14ClFN2
Molecular Weight: 228.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048343-51-6 |
|---|---|
| Molecular Formula | C11H14ClFN2 |
| Molecular Weight | 228.69 g/mol |
| IUPAC Name | 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H |
| Standard InChI Key | UJHALVSHVYZJDN-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCN.Cl |
| Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1H-indole scaffold substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and an ethylamine side chain at the 3-position, which is protonated as a hydrochloride salt. The indole nucleus, a bicyclic aromatic system, enables π-π interactions critical for binding to biological targets, while the fluorine atom enhances metabolic stability and lipophilicity .
IUPAC Name and SMILES Notation
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IUPAC Name: 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
Physical and Chemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 228.69 g/mol |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |
| Stability | Light-sensitive; store at -20°C in amber vials |
The hydrochloride salt form improves solubility in aqueous media, facilitating its use in biological assays .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions starting from substituted indole precursors. A common approach utilizes the Fischer indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions to form the indole core .
Stepwise Procedure
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Indole Formation: Condensation of 4-fluoro-2-methylphenylhydrazine with a β-keto ester yields the 5-fluoro-2-methylindole intermediate.
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Side Chain Introduction: The ethylamine group is introduced via reductive amination or alkylation of the 3-position.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions (e.g., temperature, catalyst) .
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Yield Improvement: Catalytic hydrogenation or borohydride reduction enhances the efficiency of ethylamine attachment .
Applications in Pharmaceutical Research
Biological Activity
Indole derivatives exhibit diverse pharmacological properties, including:
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Anticancer Activity: Modulation of kinase pathways (e.g., VEGF, PDGF receptors) via structural mimicry of ATP-binding sites .
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Antimicrobial Effects: Disruption of microbial cell membranes through hydrophobic interactions.
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Neurotransmitter Analogues: The ethylamine side chain resembles tryptamine, suggesting potential serotonin receptor modulation .
Drug Development Case Studies
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Sunitinib Analogues: Structural similarities to Sunitinib (a tyrosine kinase inhibitor) highlight its role in developing anticancer agents .
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Antidepressant Research: As a fluorinated tryptamine derivative, it may serve as a precursor for CNS-active compounds .
Comparison with Structural Analogues
Chloro vs. Fluoro Substitution
Replacing fluorine with chlorine (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) increases molecular weight (208.69 vs. 228.69 g/mol) and alters electronic properties, affecting receptor binding .
Pyridine-Modified Derivatives
Compounds like 2-(5-fluoro-2-pyridin-3-yl-1H-indol-3-yl)-ethylamine hydrochloride (CAS: 1049787-77-0) exhibit enhanced solubility due to the pyridine ring’s basicity but reduced blood-brain barrier permeability .
Recent Research Developments
Patent Analysis
A 2009 patent (EP2264027A1) describes methods for synthesizing Sunitinib-like compounds, highlighting the utility of halogenated indoles in kinase inhibitor design .
Emerging Applications
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